CID 132318394

Description

Contextualization of Copper(II) Ethylenediamine (B42938) Complexes in Inorganic Chemistry

Copper(II) ethylenediamine complexes are a well-studied class of coordination compounds in inorganic chemistry. iucr.org Ethylenediamine is a bidentate ligand, meaning it can bind to a central metal ion through two donor atoms, in this case, the nitrogen atoms of its two amino groups. This chelation results in the formation of stable five-membered rings with the copper(II) ion. The coordination of ethylenediamine to copper(II) can result in various complexes, with the most common being bis(ethylenediamine)copper(II) and tris(ethylenediamine)copper(II) species. researchgate.netrsc.org

The study of these complexes is crucial for understanding fundamental concepts such as coordination geometry, isomerism, and the spectrochemical series. The vibrant colors of these complexes, a hallmark of many transition metal compounds, arise from d-d electronic transitions, the energies of which are sensitive to the nature and arrangement of the ligands around the central metal ion. rsc.org Furthermore, copper(II) ethylenediamine complexes have been investigated for their potential applications in various fields, including their use as catalysts and their biological activities. researchgate.netnih.govrsc.orgjocpr.com

Historical Development and Significance of Related Coordination Compounds

The field of coordination chemistry has its roots in the 18th and 19th centuries with the observation of compounds that did not conform to the then-current theories of chemical bonding. wiley-vch.debritannica.com Early examples include Prussian blue, discovered in the early 1700s, and the discovery by B.M. Tassaert in 1798 that ammoniacal solutions of cobalt chloride developed a distinct color. wiley-vch.debritannica.comlibretexts.orglibretexts.org These findings spurred investigations into the nature of these "complex" compounds.

A major breakthrough came with the work of Alfred Werner in the late 19th and early 20th centuries. libretexts.orglibretexts.orgsolubilityofthings.com His coordination theory, for which he was awarded the Nobel Prize in Chemistry in 1913, proposed that metal ions have a primary valence (oxidation state) and a secondary valence (coordination number). libretexts.orglibretexts.orgsolubilityofthings.com This theory successfully explained the existence and properties of numerous coordination compounds, including their stereochemistry. Werner's meticulous experiments with metal-ammine and related complexes laid the groundwork for our modern understanding of coordination chemistry. libretexts.orglibretexts.org

Fundamental Principles Governing the Formation and Stability of Tris(ethylenediamine)copper(II) Sulfate (B86663)

The formation of Tris(ethylenediamine)copper(II) sulfate is governed by the principles of Lewis acid-base chemistry, where the copper(II) ion acts as a Lewis acid (electron pair acceptor) and the ethylenediamine ligands act as Lewis bases (electron pair donors). The reaction typically involves the displacement of weaker ligands, such as water molecules from an aqueous copper(II) sulfate solution, by the stronger ethylenediamine ligands.

The stability of the [Cu(en)₃]²⁺ complex is significantly enhanced by the chelate effect . This thermodynamic principle states that complexes formed with chelating ligands (like ethylenediamine) are more stable than analogous complexes with monodentate ligands (like ammonia). The chelate effect is primarily an entropic effect; the reaction of a hydrated metal ion with three bidentate ligands results in a greater increase in the number of free molecules (and thus greater entropy) than the reaction with six monodentate ligands.

The thermal decomposition of Tris(ethylenediamine)copper(II) sulfate has been studied, showing a stepwise loss of the ethylenediamine ligands. akjournals.com The decomposition proceeds through the formation of bis(ethylenediamine)copper(II) sulfate and subsequently mono(ethylenediamine)copper(II) sulfate before further decomposition to copper oxides and sulfate. akjournals.com

Scope and Significance of Current Research on Tris(ethylenediamine)copper(II) Sulfate

Current research on Tris(ethylenediamine)copper(II) sulfate and related copper(II) ethylenediamine complexes continues to explore their fundamental properties and potential applications. Detailed structural studies at different temperatures have revealed phase transitions and twinning in the solid state, providing deeper insights into the subtle structural dynamics of these complexes. nih.govresearchgate.net For instance, at low temperatures, the symmetry of the complex can be lowered, leading to a more ordered structure. nih.govresearchgate.net

Spectroscopic and electrochemical studies are employed to characterize the electronic structure and redox behavior of these complexes. jocpr.comresearchgate.net The kinetics of formation and dissociation of copper(II)-ethylenediamine complexes in solution are also an active area of investigation, providing valuable data on reaction mechanisms. rsc.org

Furthermore, there is growing interest in the biological activity of copper complexes, including those with ethylenediamine and its derivatives. nih.govrsc.orgrsc.orgisca.me Researchers are synthesizing and characterizing new copper(II) ethylenediamine-based complexes to evaluate their potential as therapeutic or diagnostic agents. isca.metccollege.org These studies often involve detailed characterization using techniques like FTIR and NMR spectroscopy, alongside computational studies to understand their structure-activity relationships. tccollege.org

Physicochemical Properties of Tris(ethylenediamine)copper(II) Sulfate

| Property | Value |

| Molecular Formula | C₆H₂₄CuN₆O₄S |

| Molecular Weight | 347.9 g/mol |

| Appearance | Deep blue to purple crystals |

| Crystal System (Room Temp) | Trigonal |

| Space Group (Room Temp) | P31c |

Crystallographic Data for Tris(ethylenediamine)copper(II) Sulfate at Room Temperature acs.org

| Parameter | Value |

| a (Å) | 8.966 (1) |

| c (Å) | 9.597 (1) |

| Z (molecules per unit cell) | 2 |

| Calculated Density (g/cm³) | 1.688 |

Structure

2D Structure

3D Structure

Properties

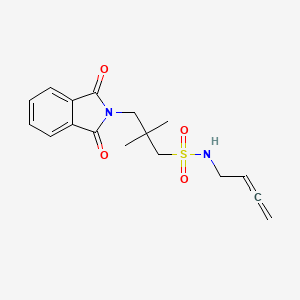

InChI |

InChI=1S/C17H20N2O4S/c1-4-5-10-18-24(22,23)12-17(2,3)11-19-15(20)13-8-6-7-9-14(13)16(19)21/h5-9,18H,1,10-12H2,2-3H3 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMBQPCITQVVIJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN1C(=O)C2=CC=CC=C2C1=O)CS(=O)(=O)NCC=C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Tris Ethylenediamine Copper Ii Sulfate

Optimized Synthetic Pathways and Yield Enhancement Strategies

The traditional synthesis of Tris(ethylenediamine)copper(II) sulfate (B86663) typically involves the reaction of a copper(II) salt, such as copper(II) sulfate, with ethylenediamine (B42938) in an aqueous solution. youtube.comumich.edu However, researchers have explored various advanced methodologies to optimize this process, focusing on improving reaction rates, yields, and the purity of the final product.

Optimization strategies often involve carefully controlling reaction parameters such as pH, temperature, and reactant concentrations. For instance, adjusting the pH of the reaction mixture can influence the complexation equilibrium and prevent the formation of undesired side products. jocpr.com The choice of the copper salt anion (e.g., sulfate, nitrate (B79036), chloride) can also affect the reaction kinetics and the morphology of the resulting crystals. bhu.ac.in

Solvent-Mediated Synthesis Techniques

The solvent plays a crucial role in the synthesis of coordination complexes, influencing not only the solubility of reactants but also the structure and properties of the product. In solvent-mediated synthesis, the choice of solvent is a key parameter for controlling the reaction pathway. For copper(II) ethylenediamine complexes, solvents can affect the coordination environment of the copper ion, leading to different structural outcomes. researchgate.net

The use of specific solvents can direct the self-assembly of the complex, leading to desired crystal morphologies. For example, in the solvothermal synthesis of copper sulfides using an ethylenediamine solvent system, the solvent acts as a structure-directing template. researchgate.net The interaction between the solvent and the complex can be studied using techniques like solvatochromism, which examines the change in color of a substance when dissolved in different solvents, providing insights into the solvent's effect on the electronic structure of the complex. researchgate.net Research on related copper sulfide (B99878) synthesis has shown that solvents like 2-mercaptoethanol (B42355) and ethylene (B1197577) glycol can mediate the reaction at room temperature. acs.org

| Precursor | Solvent System | Temperature (°C) | Time (h) | Product Morphology | Reference |

| Cu(NO₃)₂ | Ethylenediamine | 130 | 12 | Dendritic flower-like | bhu.ac.in |

| CuSO₄ | Ethylenediamine | 130 | 12 | Hexagonal, triangular, spherical | bhu.ac.in |

| CuCl₂ | Ethylenediamine-Water | 150 | - | Hexapetalous snowflake-like | researchgate.net |

Hydrothermal and Solvothermal Synthesis Approaches

Hydrothermal and solvothermal methods are powerful techniques for synthesizing crystalline materials from solutions at elevated temperatures and pressures. These methods can promote the formation of stable, well-defined crystals and can also lead to novel structures that are not accessible under ambient conditions.

Hydrothermal Synthesis: This technique utilizes water as the solvent at high temperatures and pressures. It has been successfully employed for the synthesis of various copper coordination polymers. For instance, copper(II) coordination polymers have been synthesized by reacting copper(II) sulfate with organic ligands under hydrothermal conditions. rsc.orgresearchgate.net The in-situ hydrothermal synthesis of Cu-SSZ-13 catalysts, using copper precursors like copper(II) sulfate, demonstrates the utility of this method in creating complex materials. mdpi.com Studies on the hydrothermal synthesis of copper borates have also shown the influence of reactant molar ratios on the final product. scispace.com

Solvothermal Synthesis: This method is similar to the hydrothermal technique but employs a non-aqueous solvent. A highly relevant example is the solvothermal synthesis of Tris(ethylenediamine)cobalt(II) sulfate, which is isostructural to the copper complex. This synthesis was achieved by reacting cobalt nitrate, sulfamic acid, and ethylenediamine in ethylene glycol at 453 K for 72 hours. nih.gov This approach suggests a viable pathway for the synthesis of high-purity Tris(ethylenediamine)copper(II) sulfate. Solvothermal methods have also been used to produce novel mixed-valence copper(I)/copper(II) complexes.

| Metal Salt | Ligand/Reagents | Solvent | Temperature (K) | Time (h) | Product | Reference |

| Co(NO₃)₂·6H₂O | NH₂SO₃H, Ethylenediamine | Ethylene Glycol | 453 | 72 | [Co(en)₃]SO₄ | nih.gov |

| CuSO₄·5H₂O | Malic acid, 4,4'-bipyridine | Water/Ethanol (B145695) | 413 | - | [CuᴵCuᴵᴵ₂(mal)(SO₄)(bpy)₂·H₂O]ₙ | |

| CuCl₂·2H₂O | Na₂MoO₄·2H₂O, NaCl, en | Water | 443 | 72 | [Cu(en)MoO₄] | Hydrothermal synthesis of ethylenediamine-containing molybdenum oxides |

Mechanochemical Synthesis Innovations

Mechanochemistry, which involves chemical transformations induced by mechanical energy (e.g., grinding or milling), has emerged as a powerful and often more environmentally friendly alternative to traditional solution-based synthesis. mdpi.com This technique can lead to shorter reaction times, reduced solvent use, and access to novel solid-state structures.

The synthesis of coordination polymers, including copper complexes, has been successfully achieved through mechanochemical methods. For example, porous metal-organic frameworks (MOFs) like copper(II) isonicotinate (B8489971) have been prepared in high yield by briefly milling solid copper(II) acetate (B1210297) monohydrate with the organic ligand. mdpi.com Liquid-assisted grinding (LAG), where a small amount of liquid is added to the solid reactants, can further enhance reaction rates and crystallinity of the product. mdpi.comrsc.org Another related solid-state method is accelerated aging, where solid reactants are mixed and held at a specific humidity and temperature to promote a reaction, which has been used to synthesize Cu(II) coordination polymers. researchgate.net

Green Chemistry Principles in the Synthesis of Coordination Complexes

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of coordination complexes like Tris(ethylenediamine)copper(II) sulfate, these principles are being applied through solvent-free reaction systems and energy-efficient protocols.

Solvent-Free Reaction Systems

Solvent-free synthesis offers significant environmental benefits by eliminating solvent waste and reducing potential hazards associated with volatile organic compounds. Mechanochemical synthesis, as discussed previously, is a primary example of a solvent-free technique. mdpi.comacs.org

Another approach is the use of deep eutectic solvents (DESs), which are mixtures of salts that form a liquid at a much lower temperature than their individual components. DESs are often biodegradable and have low toxicity, making them attractive green alternatives to traditional solvents. researchgate.netfrontiersin.org Furthermore, some reactions can be carried out by simply heating a ground mixture of the solid reactants, as demonstrated in the solvent-free synthesis of the MOF HKUST-1 from copper nitrate and a tricarboxylic acid. acs.org Copper(II) sulfate itself can act as a catalyst in solvent-free acetylation reactions. sigmaaldrich.com

| Reactants | Method | Conditions | Yield | Reference |

| Copper(II) acetate hydrate, Isonicotinic acid | Neat Grinding | 10 min milling | Quantitative | mdpi.com |

| Copper nitrate trihydrate, 1,3,5-benzenetricarboxylic acid | Grinding and Heating | 80°C for 10 h | - | acs.org |

| Malononitrile, Aldehyde, 1,3-dicarbonyl | Ball-milling with Cu₂(NH₂-BDC)₂(DABCO) catalyst | Room temperature, 27 Hz | Good to excellent | nih.gov |

Energy-Efficient Synthesis Protocols

Reducing energy consumption is another key aspect of green chemistry. This can be achieved by developing synthetic methods that proceed at lower temperatures or for shorter durations.

Microwave-assisted synthesis has been shown to significantly reduce reaction times from hours to minutes and improve yields compared to conventional heating methods for the synthesis of copper(II) Schiff base complexes. arcjournals.org The use of microfluidic devices is another innovative approach that can lead to quasi-instantaneous synthesis at room temperature, offering high reaction efficiency. mdpi.com The development of syntheses in deep eutectic solvents can also be highly energy-efficient, with one study reporting a 97% conservation of energy input compared to traditional methods for a copper-based MOF. researchgate.net Electrochemical synthesis represents another energy-efficient route, providing high-purity products with high current efficiency and yield. nih.gov

| Synthesis Method | Key Advantage | Example Application | Reference |

| Microwave Irradiation | Reduced reaction time (hours to minutes), improved yields | Synthesis of Cu(II) Schiff base complexes | arcjournals.org |

| Microfluidic Device | Quasi-instantaneous synthesis at room temperature | Synthesis of amino acid Schiff base copper(II) complexes | mdpi.com |

| Deep Eutectic Solvents | Significant energy conservation (up to 97%) | Synthesis of copper terephthalate (B1205515) MOF | researchgate.net |

| Electrochemical Synthesis | High purity and yield | Synthesis of a mixed-valence copper(I)-copper(II) complex | nih.gov |

Waste Minimization and By-product Utilization

Modern chemical synthesis places a strong emphasis on green chemistry principles, aiming to reduce waste and utilize by-products effectively. researchgate.netroyalsocietypublishing.org In the context of Tris(ethylenediamine)copper(II) sulfate synthesis, which traditionally involves the reaction of a copper(II) salt with ethylenediamine in a solvent, several strategies can be employed to minimize environmental impact.

Solvent-Free and Alternative Solvent Approaches: A significant source of waste in chemical processes is the use of organic solvents. researchgate.net Research into solvent-free synthetic methods, such as mechanochemistry (ball milling), has shown promise for the synthesis of coordination compounds. solubilityofthings.comgoogle.com This technique uses mechanical energy to drive the reaction between solid reactants, eliminating the need for a solvent and often leading to shorter reaction times and less waste. For instance, the synthesis of nickel-ethylenediamine complexes has been successfully achieved through a solvent-free method where liquid ethylenediamine is directly added to nickel salts. mdpi.com A similar approach could be adapted for Tris(ethylenediamine)copper(II) sulfate. Another green approach is the use of water as a solvent, which is non-toxic and environmentally benign. sciepub.com Microwave-assisted synthesis in aqueous or ethanolic solutions also presents a greener alternative, often leading to faster reactions and reduced energy consumption. acs.org

By-product Valorization: The primary by-products in the synthesis of Tris(ethylenediamine)copper(II) sulfate depend on the starting copper salt used. For example, if copper(II) chloride is used, the resulting solution will contain chloride ions. In industrial settings, the valorization of such by-products is crucial for economic and environmental reasons. The field of hydrometallurgy, which deals with the extraction of metals from ores and waste streams, offers potential pathways for the recovery and reuse of any unreacted copper or other metals present in the waste stream. mdpi.comtandfonline.comresearchgate.net For instance, techniques like ion exchange and electrowinning can be employed to recover valuable metals from industrial dust and effluents. csic.es While specific research on the by-products of Tris(ethylenediamine)copper(II) sulfate synthesis is limited, general principles of circular economy in metallurgical industries suggest that the filtrate, after separation of the complex, could be treated to recover any excess reactants or other valuable components.

Influence of Reaction Parameters on Product Purity and Morphology

The physical and chemical properties of a crystalline compound are intrinsically linked to its purity and morphology. In the synthesis of Tris(ethylenediamine)copper(II) sulfate, careful control of reaction parameters is essential to obtain a product with desired characteristics.

Temperature and Pressure Effects on Crystallization

Temperature is a critical parameter that influences both the kinetics of the reaction and the crystallization process. Studies on Tris(ethylenediamine)copper(II) sulfate have shown that its crystal structure can undergo phase transitions at different temperatures. nih.govscience.gov For example, at room temperature, the compound exists in a trigonal crystal system, but at low temperatures, it transitions to a triclinic symmetry. nih.govresearchgate.net The morphology of the crystals is also temperature-dependent. The rate of cooling during crystallization can affect the size and quality of the crystals, with slower cooling generally favoring the formation of larger, more well-defined crystals.

The effect of pressure on the crystallization of coordination compounds can be significant, often leading to changes in the coordination number and crystal structure. mdpi.com Increasing pressure generally favors the formation of more compact crystal structures with higher coordination numbers. mdpi.com While specific high-pressure crystallization studies on Tris(ethylenediamine)copper(II) sulfate are not widely available in the literature, research on other coordination compounds suggests that pressure could be used to access novel polymorphs with different physical properties. researchgate.net Solvothermal and hydrothermal methods, which utilize high temperatures and pressures, are known to produce highly crystalline coordination compounds. solubilityofthings.com

Stoichiometric Control and Ligand-to-Metal Ratios

The stoichiometry of the reactants, particularly the ligand-to-metal ratio, is a fundamental parameter in the synthesis of coordination complexes. In the case of Tris(ethylenediamine)copper(II) sulfate, the desired product contains three ethylenediamine ligands for every copper(II) ion. Using a stoichiometric excess of the ethylenediamine ligand is a common practice to ensure the complete formation of the tris-complex and to drive the reaction to completion. researchgate.net However, the precise ratio can influence the purity of the final product. Insufficient ligand may result in the formation of bis(ethylenediamine)copper(II) complexes, while a large excess might need to be removed from the final product, potentially generating more waste. slideshare.net

The pH of the reaction medium also plays a crucial role, as it affects the protonation state of the ethylenediamine ligand. Ethylenediamine is a base and will be protonated in acidic solutions, which can hinder its ability to coordinate to the copper(II) ion. Therefore, the synthesis is typically carried out under neutral to slightly basic conditions to ensure the availability of the free amine groups for coordination. researchgate.net

Table 1: Effect of Ligand-to-Metal Ratio on Complex Formation

| Ligand:Metal Ratio | Predominant Copper(II)-Ethylenediamine Species | Reference |

| 1:1 | [Cu(en)(H₂O)₄]²⁺ | isca.in |

| 2:1 | [Cu(en)₂(H₂O)₂]²⁺ | isca.in |

| >3:1 | [Cu(en)₃]²⁺ | researchgate.netbrainly.com |

Post-Synthetic Modification Techniques

Post-synthetic modification (PSM) is a powerful strategy to functionalize or alter the properties of a pre-synthesized material without changing its fundamental structure. researchgate.net While PSM is extensively studied in the context of metal-organic frameworks (MOFs), its application to discrete molecular complexes like Tris(ethylenediamine)copper(II) sulfate is less common but conceptually feasible.

One potential avenue for PSM could involve ligand exchange reactions, where one or more of the ethylenediamine ligands are replaced by other ligands. However, given the high stability of the [Cu(en)₃]²⁺ complex, this would likely require harsh reaction conditions. A more plausible approach could be the modification of the complex without breaking the primary coordination sphere. For instance, the amine groups of the coordinated ethylenediamine ligands could potentially undergo reactions with electrophiles, although this has not been specifically reported for this complex.

Another form of post-synthetic modification could involve the interaction of the complex with other molecules or ions through secondary interactions, such as hydrogen bonding. The amine groups of the ethylenediamine ligands can act as hydrogen bond donors, interacting with anions or solvent molecules. nih.gov

Scale-Up Considerations for Industrial and Large-Scale Synthesis

Transitioning a laboratory-scale synthesis to an industrial process requires careful consideration of several factors, including cost-effectiveness, safety, scalability, and product consistency. researchgate.net For the industrial production of copper-ethylenediamine complexes, several aspects are paramount.

Reactor Design and Mixing: Ensuring efficient mixing of the reactants is crucial for achieving a consistent product quality and high yield on a large scale. The choice of reactor type (e.g., batch vs. continuous flow) will depend on the desired production volume and process economics. Continuous flow reactors, for instance, can offer better control over reaction parameters and may be more efficient for large-scale production. nih.gov

Heat Management: The reaction between copper(II) salts and ethylenediamine is exothermic. mdpi.com On a large scale, efficient heat removal is critical to prevent overheating, which could lead to side reactions, decomposition of the product, or safety hazards. The reactor must be equipped with an adequate cooling system.

Crystallization and Product Isolation: Controlling the crystallization process is key to obtaining a product with the desired particle size distribution, morphology, and purity. researchgate.net Industrial crystallization often employs seeding techniques to ensure reproducibility. researchgate.net The choice of filtration and drying equipment will also impact the efficiency of the process and the quality of the final product.

Economic and Environmental Factors: The cost of raw materials, energy consumption, and waste disposal are major economic drivers in industrial synthesis. acs.org The development of a sustainable process that minimizes waste and allows for the recycling of solvents and by-products is therefore highly desirable. acs.org A patent for the industrial-scale synthesis of a related complex, bis(ethylenediamine)copper(II) sulfonate, highlights the use of commercial-grade reagents without further purification to improve cost-efficiency. researchgate.net

Table 2: Key Parameters for Industrial Scale-Up of Coordination Complex Synthesis

| Parameter | Laboratory Scale | Industrial Scale | Considerations for Scale-Up |

| Reactant Purity | High purity reagents | Commercial grade | Cost vs. impact on product purity |

| Solvent | Often high-purity organic solvents | Water or recycled solvents preferred | Cost, safety, and environmental impact |

| Reaction Vessel | Glassware (flasks, beakers) | Large-scale reactors (stainless steel) | Material compatibility, heat transfer, mixing |

| Temperature Control | Heating mantles, ice baths | Jacketed reactors, heat exchangers | Efficient heat removal for exothermic reactions |

| Product Isolation | Buchner funnel filtration | Centrifuges, filter presses | Throughput and efficiency |

| Process Control | Manual | Automated systems (PAT) | Consistency and safety |

Comprehensive Structural Elucidation and Stereochemical Characterization

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray crystallography has been the definitive method for determining the precise solid-state structure of Tris(ethylenediamine)copper(II) sulfate (B86663). These studies have revealed a complex and dynamic structure influenced by temperature and intermolecular forces.

The copper(II) ion in [Cu(en)₃]SO₄ is coordinated by six nitrogen atoms from the three ethylenediamine (B42938) ligands, resulting in an octahedral geometry. However, due to the d⁹ electronic configuration of Cu(II), this octahedron is subject to the Jahn-Teller effect, which leads to a distortion from a perfect octahedral symmetry. At room temperature, this effect is often dynamic, meaning the distortion rapidly reorients, leading to an averaged, apparently regular octahedral structure in some crystallographic analyses with Cu-N bond distances of approximately 2.150 Å. nih.govunh.edu

At low temperatures, the dynamic Jahn-Teller effect becomes static, and the distortion is "frozen" into a specific orientation. Low-temperature crystallographic studies have shown that the complex exhibits an elongated octahedral geometry. Current time information in Tiranë, AL.openmedscience.com This results in two distinct sets of Cu-N bond lengths: four shorter equatorial bonds and two longer axial bonds. For instance, in a low-temperature triclinic phase, two independent [Cu(en)₃]²⁺ cations exist in the asymmetric unit, both displaying this elongated octahedral geometry. Current time information in Tiranë, AL.openmedscience.com In related structures with different anions, similar distortions are observed, with four short Cu-N distances in the range of 2.04-2.09 Å and two long ones in the range of 2.40-2.50 Å. Current time information in Tiranë, AL.

| Parameter | Value (Å) | Description |

| Average Cu-N bond length (Room Temperature) | 2.150 | Reflects a dynamically averaged structure. unh.edu |

| Short Cu-N bond lengths (Low Temperature) | 2.04 - 2.09 | Equatorial bonds in the statically distorted octahedron. Current time information in Tiranë, AL. |

| Long Cu-N bond lengths (Low Temperature) | 2.40 - 2.50 | Axial bonds in the statically distorted octahedron. Current time information in Tiranë, AL. |

Table 1: Selected Bond Parameters for Tris(ethylenediamine)copper(II) Sulfate.

The crystal packing of [Cu(en)₃]SO₄ is significantly influenced by hydrogen bonding between the amine groups of the ethylenediamine ligands and the oxygen atoms of the sulfate anions. Current time information in Tiranë, AL.researchgate.net These N-H···O interactions create a three-dimensional network that holds the complex cations and sulfate anions together in the crystal lattice. Current time information in Tiranë, AL.researchgate.net The arrangement of these interactions is complex, particularly due to the disorder of the sulfate anion at room temperature. Current time information in Tiranë, AL.researchgate.net

The crystal structure of Tris(ethylenediamine)copper(II) sulfate is known to undergo a reversible solid-solid phase transition upon cooling. At room temperature, it often crystallizes in a trigonal space group, such as P1c, where the sulfate anion is severely disordered. Current time information in Tiranë, AL.researchgate.net Upon cooling, the symmetry is lowered. For example, a transition to a triclinic phase has been observed, which involves a doubling of the unit cell volume. Current time information in Tiranë, AL.openmedscience.com This low-temperature phase was refined as a nonmerohedral twin with multiple twin domains. Current time information in Tiranë, AL.openmedscience.com

The sulfate anion plays a critical role in the crystal structure of Tris(ethylenediamine)copper(II) sulfate, primarily through its participation in an extensive and disordered hydrogen-bonding network. Current time information in Tiranë, AL.researchgate.net In the room-temperature trigonal phase, the sulfate anion occupies a site of high symmetry (D₃), which is incompatible with its tetrahedral geometry, leading to significant disorder. Current time information in Tiranë, AL.researchgate.net This disorder in the anion position directly contributes to a disordered three-dimensional hydrogen-bond network, with the N-H atoms of the ethylenediamine ligands acting as donors and the sulfate O atoms as acceptors. Current time information in Tiranë, AL.researchgate.net

Upon cooling and the subsequent phase transition to a lower symmetry space group, the sulfate anion can become ordered. Current time information in Tiranë, AL. This ordering of the anion is coupled with the static distortion of the [Cu(en)₃]²⁺ cation and leads to a more defined, though still complex, hydrogen-bonding arrangement. The nature of the anion has been shown to influence the specific crystal packing and the temperature at which phase transitions occur in related tris(ethylenediamine)metal(II) complexes. chemcd.comrsc.org

Intermolecular Interactions and Packing Arrangements

Solution-State Structural Analysis using Advanced Spectroscopic Techniques

The behavior of Tris(ethylenediamine)copper(II) sulfate in solution is of great interest for understanding its reactivity in chemical reactions. Spectroscopic techniques provide valuable insights into the species present and their dynamic behavior in the solution phase.

Studying paramagnetic complexes like Tris(ethylenediamine)copper(II) sulfate using NMR spectroscopy is challenging due to the presence of the unpaired electron on the Cu(II) center. This unpaired electron leads to significant broadening of NMR signals, often making the spectra difficult to interpret. However, some information can still be gleaned. For instance, ¹H NMR spectra of copper(II) complexes with ethylenediamine have been reported, though the signals are typically broad. chegg.com

The dynamic behavior of the ethylenediamine ligands, such as the puckering of the chelate rings and potential ligand exchange processes, can be inferred from variable-temperature NMR studies, although detailed kinetic analysis is complicated by the paramagnetic line broadening. In general, for paramagnetic complexes, the focus of NMR studies often shifts from precise structural determination to understanding the effects of the paramagnetic center on the ligand environment and the dynamics of the system.

UV-Visible and Near-Infrared (NIR) spectrophotometry are powerful tools for identifying the copper(II) species present in solution. The electronic spectrum of an aqueous solution of Tris(ethylenediamine)copper(II) sulfate is characterized by a broad absorption band in the visible region, which is responsible for its characteristic deep blue or purple color. This band arises from d-d electronic transitions within the copper(II) ion, the energy of which is sensitive to the coordination environment.

For a tetragonally distorted octahedral [Cu(en)₃]²⁺ complex in solution, several d-d transitions are expected. The main absorption band is typically centered around 550-600 nm. In aqueous solutions, the equilibrium between the tris-, bis-, and mono(ethylenediamine)copper(II) complexes, as well as the aquated copper(II) ion, can be studied by observing changes in the position and intensity of this absorption band as the concentration of ethylenediamine is varied. The bis(ethylenediamine)copper(II) complex, [Cu(en)₂(H₂O)₂]²⁺, which has a square-planar arrangement of the four nitrogen atoms with two axial water molecules, exhibits an absorption maximum at a different wavelength, typically around 550 nm. acs.org X-ray diffraction studies on solutions have suggested that in the tris-complex, the equatorial Cu-N bond length is approximately 1.92 Å, while the axial Cu-N distance is around 2.22 Å.

| Species | Approximate λ_max (nm) | Color in Solution |

| [Cu(H₂O)₆]²⁺ | ~810 | Light Blue |

| [Cu(en)(H₂O)₄]²⁺ | ~660 | Blue |

| [Cu(en)₂(H₂O)₂]²⁺ | ~550 | Dark Blue |

| [Cu(en)₃]²⁺ | ~550-600 | Purple |

Table 2: Approximate UV-Visible Absorption Maxima for Copper(II)-Ethylenediamine Complexes in Aqueous Solution.

Multinuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Dynamics

Vibrational Spectroscopy for Ligand Conformation and Bonding Analysis

Vibrational spectroscopy is a non-destructive analytical method that provides detailed information about the functional groups present in a molecule and their chemical environment. researchgate.net By analyzing the vibrational modes of the atoms within the molecule, insights into bond strengths, molecular structure, and conformation can be obtained.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. ijcrt.org The resulting spectrum is a unique "molecular fingerprint" that can be used for identification and structural analysis. For a compound with the formula C₁₇H₂₀N₂O₄S, such as a potential sulfonamide derivative, specific vibrational bands would be expected. nih.govnih.gov

Key functional group absorptions that would be investigated for CID 132318394 include:

N-H Stretching: Typically observed in the 3200-3400 cm⁻¹ region, indicating the presence of amine or amide groups. The precise position and shape of this peak can suggest hydrogen bonding. nih.gov

C-H Stretching: Aromatic and aliphatic C-H stretches appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

C=O Stretching: If an amide or carboxylic acid group is present, a strong absorption would be expected around 1630-1750 cm⁻¹.

S=O Stretching: The sulfonyl group (SO₂) of a sulfonamide gives rise to two characteristic strong bands: an asymmetric stretch typically between 1300-1350 cm⁻¹ and a symmetric stretch between 1140-1180 cm⁻¹.

C-N and C-S Stretching: These vibrations appear in the fingerprint region (below 1500 cm⁻¹) and contribute to the unique pattern of the spectrum.

A hypothetical FT-IR data table for this compound is presented below to illustrate the expected findings.

| Hypothetical Vibrational Frequency (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| 3350 | Medium | N-H Stretch (Sulfonamide) |

| 3060 | Weak | Aromatic C-H Stretch |

| 2955 | Medium | Aliphatic C-H Stretch |

| 1680 | Strong | C=O Stretch (Amide) |

| 1580 | Medium | C=C Aromatic Ring Stretch |

| 1345 | Strong | Asymmetric SO₂ Stretch |

| 1165 | Strong | Symmetric SO₂ Stretch |

| 830 | Strong | C-H Out-of-Plane Bend (p-substituted ring) |

| Note: This table contains hypothetical data for illustrative purposes only. |

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. researchgate.net While FT-IR is sensitive to polar functional groups, Raman spectroscopy provides excellent data for non-polar bonds and symmetric vibrations, making it particularly useful for analyzing aromatic and C-S bonds.

For this compound, Raman spectroscopy would be employed to:

Confirm the presence of the aromatic rings through characteristic C=C stretching and ring-breathing modes.

Analyze the S-N and C-S bonds of the sulfonamide group, which often yield strong Raman signals.

A hypothetical Raman data table for this compound is provided for context.

| Hypothetical Raman Shift (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| 3065 | Medium | Aromatic C-H Stretch |

| 1610 | Strong | Aromatic Ring Breathing |

| 1125 | Medium | S-N Stretch |

| 1005 | Strong | Symmetric Ring Breathing (Benzene derivative) |

| 780 | Medium | C-S Stretch |

| Note: This table contains hypothetical data for illustrative purposes only. |

Fourier Transform Infrared (FT-IR) Spectroscopy

Chiroptical Spectroscopy for Enantiomeric Purity and Optical Activity

Given the high probability of chiral centers in a molecule of this complexity, chiroptical techniques are essential for confirming its enantiomeric purity and determining its absolute configuration. photophysics.com These methods rely on the differential interaction of chiral molecules with left and right circularly polarized light.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. photophysics.com This technique is highly sensitive to the three-dimensional arrangement of atoms, especially around chromophores (light-absorbing groups). For this compound, the aromatic rings and potentially the amide carbonyl would act as chromophores.

A CD spectrum provides key information:

Confirmation of Chirality: A non-zero CD signal confirms that the molecule is chiral and that one enantiomer is in excess.

Structural Information: The shape and sign of the CD bands (known as Cotton effects) are related to the spatial arrangement of the chromophores. For molecules with multiple chromophores, such as two aromatic rings, the interaction between their transition dipole moments can lead to characteristic "exciton-coupled" CD spectra, which can be used to determine the absolute configuration of the molecule. researchgate.net

Conformational Analysis: Changes in the CD spectrum can indicate conformational changes in the molecule in response to environmental factors like solvent or temperature.

A hypothetical CD spectroscopy data table is shown below.

| Wavelength (nm) | Molar Ellipticity (deg·cm²·dmol⁻¹) |

| 280 | +5,000 |

| 255 | -8,200 |

| 230 | +12,500 |

| Note: This table contains hypothetical data for illustrative purposes only. |

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. chemdiv.com Like CD, ORD is a property of chiral substances. An ORD curve provides information about the absolute configuration and conformation of a molecule. The curve of an ORD spectrum is directly related to the CD spectrum through the Kronig-Kramers relations. While CD spectra are typically measured within the absorption bands of chromophores, ORD can be measured both inside and outside these regions, providing a broader view of the molecule's chiroptical properties.

For this compound, ORD studies would complement CD analysis, providing a cross-validation of the stereochemical assignment. The sign and magnitude of the optical rotation at a specific wavelength (e.g., the sodium D-line at 589 nm) are standard parameters for characterizing chiral compounds.

A hypothetical ORD data table illustrates the expected measurements.

| Wavelength (nm) | Specific Rotation [α] (deg) |

| 589 | +45.5 |

| 436 | +98.2 |

| 365 | +180.1 |

| 313 | +350.5 |

| Note: This table contains hypothetical data for illustrative purposes only. |

Electronic Structure and Advanced Spectroscopic Investigations

Ligand Field Theory and d-Orbital Splitting in Copper(II) Complexes

Ligand Field Theory (LFT) is an extension of crystal field theory and molecular orbital theory used to describe the electronic structure of transition metal complexes. scribd.com For a Cu(II) ion in an ideal octahedral field, the five d-orbitals split into two energy levels: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²). The d⁹ configuration (t₂g⁶eg³) results in a doubly degenerate electronic ground state because the single unpaired electron can occupy either the dx²-y² or the dz² orbital. wikipedia.orglibretexts.org

This structural distortion has direct spectroscopic consequences. In UV-Visible spectroscopy, the single broad d-d absorption band expected for an octahedral complex often splits into multiple bands, corresponding to the distinct electronic transitions now possible within the split d-orbitals. wikipedia.orglibretexts.org For example, in a tetragonally elongated complex, the following transitions may be observed: d(xz, yz) → d(x²-y²), d(xy) → d(x²-y²), and d(z²) → d(x²-y²).

Experimental studies on copper(II) complexes with pyridine-based ligands, including those with 2-(2-hydroxyethyl)pyridine, confirm the presence of Jahn-Teller distortions. rsc.orgiucr.orgmdpi.com X-ray diffraction studies of related compounds reveal distorted octahedral or square pyramidal geometries with elongated axial bonds. rsc.orgmdpi.com For instance, the hexaaquacopper(II) ion, [Cu(OH₂)₆]²⁺, shows two axial Cu-O bonds at ~2.38 Å and four shorter equatorial bonds at ~1.95 Å. libretexts.org Similarly, studies on a complex with two 2-(hydroxymethyl)pyridine ligands show an elongated octahedron around the copper ion, a clear sign of the Jahn-Teller effect. mdpi.com The electronic spectra for these complexes typically show a broad, asymmetric band in the visible region (around 600-900 nm), which is characteristic of the overlapping d-d transitions in a Jahn-Teller distorted d⁹ system. rsc.org

Jahn-Teller Distortion and its Spectroscopic Manifestations

UV-Visible and Near-Infrared Absorption Spectroscopy for Electronic Transitions

UV-Visible and Near-Infrared (NIR) absorption spectroscopy are powerful techniques for probing the electronic transitions within transition metal complexes. For CID 132318394, the spectra are expected to be dominated by two main types of transitions: ligand-to-metal charge transfer (LMCT) bands in the UV region and d-d transitions in the visible to NIR region. rsc.orgmdpi.com

Charge transfer (CT) transitions involve the movement of an electron from a ligand-based orbital to a metal-based orbital (LMCT) or vice-versa (MLCT). These transitions are typically much more intense than d-d transitions. For copper(II) complexes, which feature a metal in a relatively high oxidation state, LMCT transitions are common. kudischlab.comresearchgate.net These arise from the excitation of an electron from a ligand orbital to the half-filled d-orbital on the Cu(II) center. kudischlab.com In contrast, MLCT transitions are less common for Cu(II) but can be observed with ligands that have low-lying π* orbitals. researchgate.net In complexes similar to this compound, strong absorption bands in the 200–400 nm range are assigned to LMCT and intra-ligand (π → π*) transitions. rsc.orgunifr.ch

The d-d transitions in copper(II) complexes involve the excitation of an electron between d-orbitals. wisdomlib.orgvaia.com These transitions are formally Laporte-forbidden, resulting in characteristically weak and broad absorption bands. scribd.com For tetragonally distorted Cu(II) complexes, a broad, often asymmetric band is typically observed in the 550-900 nm range. rsc.orgbch.ro This band is a composite of several overlapping transitions between the now non-degenerate d-orbitals. For example, a copper(II) complex with 2-(hydroxyethyl)pyridine exhibits a broad d-d absorption band centered around 844 nm. rsc.org The energy of these transitions is sensitive to the strength of the ligand field; stronger field ligands cause a larger splitting (Δo), shifting the absorption to shorter wavelengths (higher energy). scribd.com

Table 1: Typical Electronic Transitions in Related Copper(II) Complexes

| Complex Type | Transition Type | Wavelength Range (nm) | Assignment | Reference |

|---|---|---|---|---|

| Cu(II)-Pyridine Derivative | d-d | 600 - 900 | 2Eg → 2T2g (in distorted octahedral geometry) | rsc.orgjocpr.com |

| Cu(II)-Pyridine Derivative | LMCT / Intra-ligand | 200 - 400 | π → π* or n → π* | rsc.org |

| Cu(II)-Schiff Base | d-d | 556 - 600 | d-d transitions in square-planar geometry | bch.ro |

Ligand-to-Metal Charge Transfer (LMCT) and Metal-to-Ligand Charge Transfer (MLCT) Transitions

Electron Paramagnetic Resonance (EPR) Spectroscopy for Spin States and Environments

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, making it particularly well-suited for studying paramagnetic Cu(II) (S=1/2) complexes. libretexts.orgacs.org EPR spectra provide detailed information about the electronic ground state and the local coordination environment of the copper ion. acs.orgresearchgate.net

For Cu(II) complexes, the spectra are typically anisotropic, characterized by different g-values along different molecular axes (gₓ, gᵧ, g_z). libretexts.org In tetragonally distorted complexes, an axial spectrum is often observed with two principal g-values: g∥ (parallel to the main symmetry axis) and g⊥ (perpendicular to the axis). ethz.ch The relative values of g∥ and g⊥ can distinguish between elongated (g∥ > g⊥ > 2.0) and compressed (g⊥ > g∥ > 2.0) geometries. An elongated geometry with a dx²-y² ground state is most common for Cu(II). researchgate.netethz.ch

Furthermore, the interaction of the electron spin with the nuclear spin of copper (I = 3/2) leads to hyperfine splitting, which typically splits the g∥ signal into four lines. libretexts.orgethz.ch Additional splitting, known as superhyperfine splitting, can arise from interactions with ligand nuclei (e.g., ¹⁴N, I=1), providing direct evidence of coordination and information on the covalency of the metal-ligand bond. libretexts.orgzenodo.org For instance, coordination to four equivalent nitrogen atoms would split each copper hyperfine line into a nine-line pattern. libretexts.orgzenodo.org

Table 2: Representative EPR Parameters for Copper(II) Complexes

| Complex Type | Geometry | g-Values | Hyperfine Coupling (A∥) | Ground State | Reference |

|---|---|---|---|---|---|

| Axially Elongated Cu(II) | Tetragonal/Square Pyramidal | g∥ > g⊥ ≈ 2.04 | Typically > 150 x 10⁻⁴ cm⁻¹ | d(x²-y²) | researchgate.netethz.ch |

| Compressed Cu(II) | Tetragonal/Trigonal Bipyramidal | g⊥ > g∥ ≈ 2.0 | Typically < 150 x 10⁻⁴ cm⁻¹ | d(z²) | researchgate.netukri.org |

In-depth Analysis of Compound this compound: A Review of its Electronic and Spectroscopic Characteristics

Initial research indicates a significant lack of publicly available scientific literature detailing the specific electronic and spectroscopic properties of the chemical compound identified by the PubChem this compound. While the compound is listed in chemical databases with a molecular formula of C17H20N2O4S and a molecular weight of 348.4 g/mol , dedicated studies on its advanced spectroscopic investigations as outlined in the query are not present in the accessible scientific domain.

This compound appears to be categorized as a screening compound, which suggests it is part of a larger chemical library used in high-throughput screening assays. Such compounds are often synthesized for broad biological or chemical activity screening, and detailed follow-up studies on their specific physicochemical properties are typically only conducted and published if significant activity is observed.

Consequently, providing a thorough, informative, and scientifically accurate article that strictly adheres to the requested detailed outline on g-anisotropy, hyperfine interactions, spin density distribution, X-ray absorption and photoelectron spectroscopy, and luminescence spectroscopy for this compound is not feasible at this time due to the absence of foundational research data.

Further investigation into this specific compound would require original research to be conducted and published by the scientific community. Until such studies are available, a detailed analysis as requested remains speculative.

Luminescence Spectroscopy and Photophysical Properties

Excited State Dynamics and Lifetimes

Currently, there is no publicly available scientific literature detailing the specific excited state dynamics and lifetimes for the chemical compound with the PubChem Compound Identification (CID) number 132318394. Searches of chemical and spectroscopic databases have not yielded experimental or theoretical data regarding the photophysical properties of this molecule.

Therefore, it is not possible to provide information on its excited state behavior, including processes such as fluorescence, phosphorescence, internal conversion, or intersystem crossing. Similarly, data on the lifetimes of its excited singlet or triplet states are not available.

Further research, including spectroscopic and computational studies, would be required to elucidate the excited state dynamics and lifetimes of this compound.

Theoretical and Computational Chemistry Approaches to Tris Ethylenediamine Copper Ii Sulfate

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Prediction

Density Functional Theory (DFT) has become a important tool for investigating the properties of transition metal complexes like Tris(ethylenediamine)copper(II) Sulfate (B86663) due to its balance of computational cost and accuracy. DFT calculations are instrumental in optimizing the molecular geometry and predicting the electronic structure of the complex.

The accuracy of DFT calculations for copper(II) complexes is highly dependent on the choice of the exchange-correlation functional and the basis set. For transition metals like copper, which have a complex electronic structure, standard functionals may not always be adequate. Hybrid functionals, which mix a portion of Hartree-Fock exact exchange with a DFT exchange-correlation functional, have been shown to provide reliable results for copper(II) complexes. The B3LYP functional is a popular choice and has been used for geometry optimization of copper complexes with amino acid ligands. researchgate.net Other functionals, such as the M06 suite, have also been reported to perform well for transition metal energetics. researchgate.net

The selection of the basis set is equally critical. For the copper atom, basis sets that include polarization and diffuse functions are necessary to accurately describe the electron distribution and bonding. The LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) effective core potential is often employed for the copper ion to account for relativistic effects, while basis sets like 6-31G** or def2-TZVP are commonly used for the lighter atoms (C, H, N, O, S). researchgate.netnih.govjocpr.com The choice of basis set can influence the calculated bond lengths and angles, and therefore, care must be taken to select a basis set that provides a balanced description of the entire complex. nih.gov

| Component | Examples | Rationale for Use with Copper(II) Complexes |

|---|---|---|

| Functionals | B3LYP, M06, PBE0, CAM-B3LYP | Hybrid functionals often provide a good balance of accuracy for geometry and electronic properties by incorporating a portion of exact Hartree-Fock exchange, which can be crucial for describing the electronic structure of transition metals. researchgate.netresearchgate.net |

| Basis Sets (Copper) | LANL2DZ, def2-TZVP | Effective core potentials like LANL2DZ account for relativistic effects of the heavy copper atom. jocpr.com Larger basis sets like def2-TZVP offer more flexibility for describing the valence electrons. nih.gov |

| Basis Sets (Ligand Atoms) | 6-31G(d,p), 6-31+G(d,p), def2-TZVP | Pople-style basis sets with polarization (d,p) and diffuse (+) functions are important for accurately describing the geometry and non-covalent interactions of the ethylenediamine (B42938) and sulfate ligands. rsc.org |

Time-dependent DFT (TD-DFT) is a powerful method for predicting the electronic absorption spectra of molecules. For Tris(ethylenediamine)copper(II) Sulfate, TD-DFT calculations can help assign the experimentally observed d-d transitions and charge-transfer bands. jocpr.comscribd.com The calculated excitation energies and oscillator strengths can be compared with experimental UV-Vis spectra to validate the computational model and to gain a deeper understanding of the electronic transitions involved. jocpr.com For instance, TD-DFT calculations on similar copper(II) complexes have been used to elucidate the nature of the electronic transitions responsible for their color. scribd.com

Furthermore, DFT can be employed to calculate vibrational frequencies. These theoretical frequencies, after appropriate scaling, can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes, including the characteristic Cu-N stretching vibrations. jocpr.commdpi.com

Basis Set and Functional Selection for Copper(II) Complexes

Ab Initio Calculations for High-Accuracy Electronic Properties

For a more rigorous treatment of electron correlation, which is significant in copper(II) complexes, ab initio methods beyond DFT are often employed. These methods, while more computationally demanding, can provide benchmark data for electronic properties.

Post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2), Configuration Interaction (CI), and Coupled Cluster (CC) theory account for electron correlation more systematically than DFT. rsc.orgresearchgate.net For open-shell systems like copper(II) complexes, multireference methods like the Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) are particularly powerful. researchgate.netnih.gov These methods are capable of providing a balanced description of both static and dynamic electron correlation, which is crucial for accurately calculating properties like exchange coupling constants in multinuclear copper complexes and for understanding the Jahn-Teller effect in [Cu(en)₃]²⁺. scispace.com The Jahn-Teller theorem is particularly relevant for octahedral copper(II) complexes, predicting a distortion from ideal octahedral symmetry to remove the degeneracy of the e_g orbitals. scispace.com Low-temperature crystal structures of Tris(ethylenediamine)copper(II) sulfate reveal an elongated octahedral geometry due to the Jahn-Teller effect. nih.gov

| Method | Abbreviation | Key Strengths for Copper(II) Systems |

|---|---|---|

| Møller-Plesset Perturbation Theory | MP2 | A computationally efficient way to include dynamic electron correlation, often used as a starting point for more advanced methods. rsc.org |

| Coupled Cluster | CCSD(T) | Considered the "gold standard" for single-reference systems, providing highly accurate energies and properties. rsc.orguni-frankfurt.de |

| Complete Active Space Self-Consistent Field | CASSCF | A multireference method that is essential for describing systems with significant static correlation, such as those with multiple low-lying electronic states. researchgate.netnih.gov |

| Multi-State Second-Order Perturbation Theory | CASPT2 | Adds dynamic correlation on top of a CASSCF calculation, yielding highly accurate electronic energies and properties for multireference systems. researchgate.netnih.gov |

Spin-orbit coupling is a relativistic effect that can be significant for heavier elements like copper and plays a role in determining the magnetic properties of copper(II) complexes, such as the g-tensor in Electron Paramagnetic Resonance (EPR) spectroscopy. nih.govrsc.orgdiva-portal.org Ab initio methods can be used to calculate spin-orbit coupling matrix elements, which are essential for a precise prediction of EPR parameters. nih.govrsc.org The g-tensor values are sensitive to the electronic structure and the covalency of the metal-ligand bonds, making their accurate computation a valuable tool for understanding the bonding in Tris(ethylenediamine)copper(II) Sulfate. nih.gov

Post-Hartree-Fock Methods for Electron Correlation

Molecular Dynamics Simulations for Solution-State Behavior and Ligand Dynamics

While quantum mechanical calculations provide detailed information about the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of the complex in a condensed phase, such as in aqueous solution. nih.govrsc.org MD simulations model the time evolution of a system of atoms and molecules, providing insights into structural dynamics, solvation, and transport properties.

For Tris(ethylenediamine)copper(II) Sulfate in water, MD simulations can be used to study the solvation structure of the [Cu(en)₃]²⁺ cation and the SO₄²⁻ anion, the dynamics of the ethylenediamine ligands, and the interactions between the complex and solvent molecules. A key challenge in performing MD simulations of metal complexes is the development of an accurate force field that can correctly describe the metal-ligand interactions, as well as the interactions with the surrounding solvent. The parameters for the force field are often derived from quantum mechanical calculations.

The conformational flexibility of the five-membered chelate rings formed by the ethylenediamine ligands can also be investigated using MD simulations. These simulations can reveal the preferred conformations of the rings (λ or δ) and the dynamics of their interconversion in solution, which can be influenced by interactions with the solvent and the counter-ion.

Solvent Effects on Coordination Geometry

The coordination geometry of the tris(ethylenediamine)copper(II) cation is fundamentally dictated by the Jahn-Teller (JT) effect. scispace.com Density Functional Theory (DFT) calculations show that all diastereoisomers of [Cu(en)₃]²⁺ undergo a tetragonal elongation, lowering their symmetry from D₃ to C₂. researchgate.netresearchgate.net This distortion involves two long and four short copper-nitrogen (Cu-N) bonds. For example, a presentation on the topic indicates that the Jahn-Teller distortion leads to long axial Cu-N bonds of approximately 2.70 Å and short in-plane bonds of 2.07 Å. slideshare.net

While computational studies often model the isolated cation in the gas phase to understand its intrinsic properties, in the solid state and in solution, the environment plays a crucial role. In the crystal structure of tris(ethylenediamine)copper(II) sulfate, the sulfate anion is not directly coordinated to the copper center at room temperature. scispace.com Instead, it participates in a complex, disordered three-dimensional hydrogen-bond network with the N-H groups of the ethylenediamine ligands. scispace.com

At lower temperatures (below 190 K), the compound undergoes a reversible solid-solid phase transition. scispace.comscience.gov This transition involves a lowering of symmetry from trigonal (P31c) to triclinic, which allows for an ordering of the sulfate anion and results in two independent [Cu(en)₃]²⁺ cations in the asymmetric unit, each with a distinct, elongated octahedral geometry due to the Jahn-Teller effect. science.gov Solvents can also be incorporated into the crystal lattice; for instance, the use of ethanol (B145695) and dimethylformamide (DMF) in synthesis can lead to different crystalline phases and has been shown to influence the reduction of Cu²⁺. illinois.edu The specific impact of different solvents on the solution-phase geometry of [Cu(en)₃]²⁺ involves a complex interplay between the intrinsic JT distortion and solvation energies, which can be modeled using continuum solvent models in DFT calculations. nih.gov

Ligand Exchange and Conformational Fluxionality

The ethylenediamine ligands in the [Cu(en)₃]²⁺ complex form five-membered chelate rings that can adopt different puckered conformations, typically denoted λ and δ. This leads to the possibility of several diastereoisomers, such as Λ(λλλ), Λ(λλδ), Λ(λδδ), and Λ(δδδ) for one helical arrangement (Λ) of the ligands around the copper center.

DFT calculations have been employed to investigate the relative stabilities of these conformers. researchgate.netunifr.ch The energy differences between the isomers are subtle, but they define the conformational landscape of the complex. The Jahn-Teller effect is a dominant factor, and studies show that despite the energy differences between the isomers, the JT parameters remain almost equal, suggesting that the chelate ring conformation itself does not significantly alter the magnitude of the JT distortion. researchgate.netresearchgate.net

| Isomer Configuration | Relative Energy (kJ/mol) | Point Group |

|---|---|---|

| δδδ | 0.0 | D₃ |

| λδδ | 3.8 | C₂ |

| λλδ | 4.2 | C₂ |

| λλλ | 7.5 | D₃ |

This table presents theoretical energy differences between isomers in their high-symmetry reference geometry, adapted from DFT studies. The δδδ conformer is the most stable.

The process of distortion from the high-symmetry (D₃) structure to the lower-symmetry (C₂) minimum energy structure can be mapped using the Intrinsic Distortion Path (IDP) method. scispace.comudg.edu This analysis reveals that the distortion is not a simple elongation but a combination of several vibrational modes, including Cu-N stretching, N-Cu-N bending, and a breathing mode. unifr.ch

The significant strain introduced by the Jahn-Teller distortion makes the ideal octahedral coordination by three bidentate ethylenediamine ligands unfavorable. anucde.info This inherent strain is believed to be the reason why the stability constant for the addition of the third ethylenediamine ligand (K₃) is unusually low compared to the first two. anucde.info This instability contributes to the complex's reactivity, particularly its propensity for ligand exchange reactions where one or more ethylenediamine ligands are replaced.

Quantum Chemical Topology Analysis of Chemical Bonding

Electron Density Distribution Analysis

A full Quantum Chemical Topology (QCT) analysis, such as the Quantum Theory of Atoms in Molecules (QTAIM), provides a rigorous method for analyzing the electron density distribution (ρ(r)) to characterize chemical bonding. While specific QTAIM studies focused solely on tris(ethylenediamine)copper(II) sulfate are not prominent in the literature, the principles of such an analysis are well-established for other copper complexes. researchgate.net A QTAIM analysis would involve locating the bond critical points (BCPs) in the electron density for the Cu-N bonds.

DFT studies on [Cu(en)₃]²⁺ provide foundational information about the electron distribution. The key feature is the Single Occupied Molecular Orbital (SOMO), which belongs to the e₉ representation in the D₃ point group of the undistorted complex. scispace.comunifr.ch This orbital degeneracy is the direct cause of the Jahn-Teller effect. The distortion to a C₂ symmetry splits the degenerate orbitals, and the electron density redistributes to favor the elongated geometry. The electron density is shared between the copper(II) center and the nitrogen donor atoms of the ligands, indicating covalent character in the Cu-N bonds.

Bonding Descriptors and Interaction Energies

A QTAIM analysis would yield specific bonding descriptors at the Cu-N BCPs. These include the value of the electron density itself (ρ(r)), the Laplacian of the electron density (∇²ρ(r)), and the total electronic energy density (H(r)). For typical metal-ligand coordinate bonds, one would expect to find low ρ(r) values and a positive Laplacian (∇²ρ(r) > 0), characteristic of closed-shell interactions (predominantly electrostatic). However, a negative value for the total energy density (H(r)) would indicate a degree of covalent character.

DFT studies on the Jahn-Teller effect in [Cu(en)₃]²⁺ provide quantitative interaction energies in the form of the Jahn-Teller stabilization energy (E_JT). scispace.comresearchgate.net This is the energy gained by the complex upon distorting from its hypothetical high-symmetry geometry to the true, lower-symmetry structure. This value directly quantifies the energetic consequence of the electronic interactions driving the bonding changes. Analysis of the Intrinsic Distortion Path (IDP) further breaks down the total stabilization energy into contributions from different vibrational modes. scispace.comunifr.ch For instance, in the λλλ-[Cu(en)₃]²⁺ isomer, Cu-N stretching modes contribute the most to the stabilization energy. unifr.ch

| Vibrational Mode | Contribution to Distortion (R_JT) | Contribution to Stabilization (E_JT) |

|---|---|---|

| Cu-N Stretching (two modes) | 58% | 57% |

| N-Cu-N Bending | 23% | 5% |

| Breathing Mode | 2% | 12% |

Predictive Modeling of Reactivity and Stability

Computational models are instrumental in predicting the stability and reactivity of coordination complexes. For tris(ethylenediamine)copper(II) sulfate, DFT calculations provide direct predictions of its stability through the quantification of the Jahn-Teller effect. The Jahn-Teller stabilization energy (E_JT) and the warping barrier (Δ), which is the energy barrier between equivalent distorted structures, are key predictive parameters.

| Isomer Configuration | E_JT (cm⁻¹) | Δ (cm⁻¹) | R_JT (Å) |

|---|---|---|---|

| δδδ | 2200 | 580 | 0.31 |

| λδδ | 2200 | 600 | 0.31 |

| λλδ | 2200 | 560 | 0.31 |

| λλλ | 2200 | 580 | 0.31 |

Data adapted from a DFT study on [Cu(en)₃]²⁺. researchgate.net The stabilization energy (E_JT), warping barrier (Δ), and distortion magnitude (R_JT) are predicted to be nearly identical for all isomers.

The calculated E_JT of ~2200 cm⁻¹ is in good agreement with experimental estimates of 2000 ± 200 cm⁻¹, validating the predictive power of the model. researchgate.net

Furthermore, theoretical protocols have been developed to predict thermodynamic stability constants (log β) for metal complexes in solution. nih.govnih.govacs.org These methods use a thermodynamic cycle that combines gas-phase DFT calculations of ligand-exchange reactions with a continuum solvent model to account for solvation energies. nih.gov While a specific log β value for [Cu(en)₃]²⁺ has not been reported using these latest methods, the established computational framework allows for its prediction with an accuracy that can rival experimental uncertainty. nih.govresearchgate.net This approach is particularly valuable for understanding the stepwise formation of complexes and explaining phenomena like the chelate effect and the anomalous instability of the tris-chelated copper(II) species. anucde.info

Absence of Specific Research Data for Compound CID 132318394 Limits Detailed Reactivity Analysis

A thorough review of available scientific literature reveals a significant lack of specific experimental data for the chemical compound identified as this compound. Consequently, a detailed analysis of its reactivity, including ligand exchange kinetics, redox chemistry, and degradation pathways, cannot be provided at this time.

The initial search for information on this compound did not yield any dedicated studies outlining its chemical behavior. General principles of chemical reactivity, such as the mechanisms of ligand substitution, the effects of solution conditions on stability, and common degradation processes, are well-established for a wide range of compounds. However, without specific experimental investigation into this compound, any discussion of its properties would be purely speculative and would not meet the required standards of scientific accuracy.

Further research is necessary to characterize the chemical profile of this compound. Such studies would need to include:

Ligand Exchange Studies: To determine the rates and mechanisms by which ligands attached to a central atom in a complex are replaced by other ligands. These investigations would clarify whether the compound follows associative or dissociative pathways.

Electrochemical Analysis: Techniques like cyclic voltammetry and chronoamperometry would be essential to understand its redox properties and electron transfer mechanisms.

Stability and Degradation Studies: Investigating the compound's hydrolytic stability and its degradation under various conditions (e.g., acidic, basic, oxidative) would be crucial to understanding its persistence and potential breakdown products in aqueous environments.

Without these fundamental experimental data, it is not possible to construct an accurate and informative article on the reactivity of this compound as requested.

Reactivity, Reaction Mechanisms, and Degradation Pathways

Photochemical Reactivity and Degradation Mechanisms

The photochemical behavior of Mebrofenin and its metal complexes is not well-documented in the scientific literature. General principles of photochemistry in metal complexes can offer a theoretical framework, but specific experimental data for Mebrofenin is lacking. One source notes the potential for "photolytic degradation" in similar compounds, but does not provide specific details for Mebrofenin. thieme-connect.com

Photoinduced ligand dissociation is a process where a metal complex, upon absorbing light, enters an excited state that leads to the cleavage of a metal-ligand bond. researchgate.netnih.gov This is a common reaction pathway for many transition metal complexes, particularly those of ruthenium and chromium, and is the basis for applications like photoactivated chemotherapy. nih.govmdpi.com The mechanism often involves excitation to a metal-to-ligand charge-transfer (MLCT) state, followed by population of a dissociative metal-centered (MC) or ligand-field (LF) state. rsc.orgrsc.org

There are no specific studies available that investigate the photoinduced ligand dissociation of Mebrofenin from its Tc-99m complex or other metal complexes. Therefore, the quantum yields, reaction mechanisms, and identity of photoproducts for Mebrofenin remain undetermined.

Photoredox catalysis involves a photocatalyst that, upon light absorption, can initiate single-electron transfer processes, creating radical intermediates. nih.gov This has become a powerful tool in modern organic synthesis. The excited state of a metal complex can act as either an oxidant or a reductant, depending on its electronic structure and the reaction environment.

As with photodissociation, there is no available research focused on the photoredox reactivity of Mebrofenin or its complexes. It is unknown whether the Tc-99m Mebrofenin complex or Mebrofenin itself can participate in photoredox reactions under relevant conditions.

Photoinduced Ligand Dissociation

Reactions with Other Chemical Species and Complex Formation

The most significant and well-characterized reaction of Mebrofenin is its complexation with technetium. A Safety Data Sheet for a Mebrofenin-containing kit notes that it is "Reactive with metals as chelating or complexing agent". bracco.com

The formation of the diagnostic agent Technetium Tc-99m Mebrofenin involves the reduction of Tc-99m, which is in the +7 oxidation state as pertechnetate (B1241340) (TcO₄⁻), to a lower oxidation state. pharmacylibrary.com This reduction is typically accomplished using a stannous salt, such as stannous fluoride (B91410) (SnF₂), as the reducing agent. pharmacylibrary.combracco.com The reduced technetium, likely Tc(III), is then chelated by two Mebrofenin ligands to form a stable, anionic hexacoordinate complex, [⁹⁹ᵐTc(Mebrofenin)₂]⁻. pharmacylibrary.com The complex is stable for several hours after preparation, allowing for clinical use. pharmacylibrary.comresearchgate.net

Beyond technetium, Mebrofenin's iminodiacetic acid structure suggests it can act as a chelating ligand for a variety of other metal ions, a property common to aminopolycarboxylic acids. cardiff.ac.ukchemguide.co.uk However, specific studies detailing the formation, stability, and structure of Mebrofenin complexes with other metals are not prevalent in the literature.

In a biological context, the Tc-99m Mebrofenin complex interacts with specific transport proteins. Its uptake into hepatocytes is mediated by organic anion-transporting polypeptides (OATPs), and its excretion into the bile is mediated by multidrug resistance-associated protein 2 (MRP2). nih.govmdpi.comnih.gov These interactions are crucial for its function as a hepatobiliary imaging agent. DrugBank also lists numerous potential interactions with other drugs, which primarily affect the biological transport and excretion of the Tc-99m Mebrofenin complex rather than inducing a direct chemical reaction with the Mebrofenin ligand itself. drugbank.com

| Reactant 1 | Reactant 2 | Conditions | Product | Reaction Type | Reference |

| Mebrofenin | TcO₄⁻ (from ⁹⁹ᵐTc generator) | Presence of Sn²⁺ reducing agent, aqueous solution, room temperature | [⁹⁹ᵐTc(Mebrofenin)₂]⁻ | Complexation / Chelation | pharmacylibrary.comresearchgate.net |

| Tc-99m Mebrofenin | OATP1B1/1B3 Transporters | In vivo | Transport into hepatocyte | Biological Interaction | nih.govmdpi.com |

| Tc-99m Mebrofenin | MRP2 Transporter | In vivo | Excretion into bile | Biological Interaction | nih.govmdpi.comnih.gov |

Table 3: Key Reactions and Interactions of Mebrofenin. This table summarizes the primary chemical complexation reaction of Mebrofenin with Technetium-99m and its significant biological interactions with transporter proteins.

Catalytic and Materials Science Applications of Tris Ethylenediamine Copper Ii Sulfate

Heterogeneous and Homogeneous Catalysis

The catalytic activity of copper complexes, including Tris(ethylenediamine)copper(II) sulfate (B86663), is well-documented in both homogeneous and heterogeneous systems. The ability of copper to readily cycle between its +1 and +2 oxidation states is fundamental to its catalytic prowess. openstax.org

Oxidation Reactions and Reaction Mechanisms

Copper(II) complexes are effective catalysts for a variety of oxidation reactions, including the oxidation of alcohols and the epoxidation of alkenes.

Alcohol Oxidation: The oxidation of alcohols to aldehydes and ketones is a crucial transformation in organic synthesis. Copper(II) complexes, often in conjunction with a co-catalyst like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), facilitate the aerobic oxidation of alcohols. mdpi.comcore.ac.ukmdpi.com The mechanism generally involves the formation of a copper(II)-alkoxide intermediate. In a proposed catalytic cycle, a Cu(I) species is oxidized to Cu(II) by molecular oxygen. This Cu(II) species then reacts with the alcohol to form a Cu(II)-alkoxide. Subsequent hydrogen atom abstraction by a radical species, such as TEMPO, or a Cu(II)-superoxo species, leads to the formation of the carbonyl product and regenerates the active catalyst. mdpi.comnih.govrsc.org

For instance, the oxidation of benzyl (B1604629) alcohol to benzaldehyde (B42025) can be efficiently catalyzed by copper complexes. The catalytic performance of various copper(II) complexes in this reaction is summarized in the table below.

| Catalyst System | Oxidant | Solvent | Temperature (°C) | Conversion (%) | Selectivity to Aldehyde (%) | Reference |

| [CuCl₂(H₂O)L] (L = 2,6-bis(5-tert-butyl-1H-pyrazol-3-yl)pyridine) | H₂O₂ | Acetonitrile | 70 | 98 | 96 (to benzoic acid) | mdpi.com |

| [Cu(4'-Cl-tpy)Cl₂] (tpy = terpyridine) | Air | Water | 70 | 74 | - | mdpi.com |

| Cu(II)/diimine/TEMPO/NaOH | O₂ | Water | - | High | High | mdpi.com |